

physical properties of 2-Bromo-3-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-3-iodo-5-methylpyridine**

Cat. No.: **B1461999**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2-Bromo-3-iodo-5-methylpyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-iodo-5-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis.^[1] Its unique trifunctional nature, featuring bromo, iodo, and methyl groups on the pyridine ring, makes it a highly versatile reagent. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective, sequential cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This regioselectivity is of paramount importance in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
^[1]

This guide provides a comprehensive overview of the core physical properties of **2-Bromo-3-iodo-5-methylpyridine**, offering insights into its handling, application, and the theoretical underpinnings of its behavior. Understanding these properties is essential for its effective and safe utilization in a laboratory setting.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is to ascertain its molecular structure and key identifiers.

Caption: Molecular structure of **2-Bromo-3-iodo-5-methylpyridine**.

Table 1: Compound Identification

Identifier	Value	Source(s)
IUPAC Name	2-bromo-3-iodo-5-methylpyridine	[2]
CAS Number	65550-82-5	[1][2][3]
Molecular Formula	C ₆ H ₅ BrIN	[1][2][3]
Molecular Weight	297.92 g/mol	[1][3][4]
Synonyms	2-Bromo-3-iodo-5-picoline, 6-Bromo-5-iodo-3-picoline	[1]

Physicochemical Properties

The bulk physical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, including reaction setup, purification, and storage.

Table 2: Core Physical and Thermophysical Properties

Property	Value	Significance in Research
Appearance	Off-white to yellow colored powder	[1]
Melting Point	84-86 °C	[1]
Normal Boiling Point	313.37 °C (calculated)	[2]
Density	1981.57 kg/m ³ (calculated at 25°C)	[2]
Purity	≥ 99% (HPLC)	[1]

Expert Insights on Physicochemical Properties:

- Melting Point: The melting point of 84-86 °C indicates that **2-Bromo-3-iodo-5-methylpyridine** is a solid at room temperature, which simplifies handling and weighing.[1] The narrow range suggests a high degree of purity. This thermal stability is advantageous for reactions that require heating, although reaction temperatures should be kept well below the boiling point to avoid sublimation or decomposition.
- Boiling Point: The high calculated boiling point of 313.37 °C is a direct consequence of the compound's high molecular weight and the presence of polar carbon-halogen bonds.[2] This property makes purification by distillation challenging, often requiring high vacuum conditions to prevent thermal decomposition. Therefore, recrystallization or column chromatography are the preferred methods for purification.
- Solubility: While quantitative solubility data is not readily available, halogenated aromatic compounds typically exhibit poor solubility in water but good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. The choice of solvent for a reaction or purification will depend on the specific requirements of the transformation.
- Density: The calculated high density is expected for a molecule containing heavy atoms like bromine and iodine.[2] This property is of minor practical consequence in most research applications but is a fundamental physical constant of the material.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of **2-Bromo-3-iodo-5-methylpyridine**. While a comprehensive public database of its spectra is not available, theoretical predictions based on its structure can be made.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The methyl group will appear as a singlet in the upfield region (typically around 2.0-2.5 ppm).
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum should display six signals, one for each of the unique carbon atoms in the molecule. The carbons bonded to the electronegative nitrogen and halogen atoms will be shifted downfield.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio).

Handling, Storage, and Safety

As a halogenated organic compound, **2-Bromo-3-iodo-5-methylpyridine** requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like 2-Bromo-5-methylpyridine suggests the following precautions.[\[5\]](#)

- Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[\[5\]](#)
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
 - Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
 - Wash hands thoroughly after handling.
 - Avoid contact with skin and eyes.

- Storage: The compound should be stored at 0-8 °C in a tightly sealed container to prevent degradation.[1]

Applications in Research and Development

The primary utility of **2-Bromo-3-iodo-5-methylpyridine** lies in its role as a versatile intermediate in organic synthesis.

- Pharmaceutical Development: It is a key precursor for the synthesis of complex, biologically active molecules, including potential anti-cancer agents and antibiotics.[1]
- Agrochemicals: It is used in the formulation of herbicides and fungicides.[1]
- Materials Science: The compound is involved in the production of advanced materials like polymers and coatings that require specific chemical properties.[1]

The strategic placement of the bromine and iodine atoms allows for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling a stepwise approach to building molecular complexity.

Conclusion

2-Bromo-3-iodo-5-methylpyridine is a valuable reagent for chemical synthesis, offering a unique combination of reactive sites. Its physical properties—a stable, high-melting solid with a high boiling point—are crucial considerations for its practical application in the laboratory. A thorough understanding of these properties, coupled with appropriate safety precautions, enables researchers to effectively harness its synthetic potential in the development of novel pharmaceuticals, agrochemicals, and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chem-casts.com [chem-casts.com]
- 3. scbt.com [scbt.com]
- 4. 2-Bromo-3-iodo-4-methylpyridine | C6H5BrIN | CID 40786898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [physical properties of 2-Bromo-3-iodo-5-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1461999#physical-properties-of-2-bromo-3-iodo-5-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com